molecular formula C23H25F3N4O3 B606080 BI-3406

BI-3406

Katalognummer: B606080
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: XVFDNRYZXDHTHT-PXAZEXFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI-3406 is a highly potent, selective, and orally bioavailable small-molecule inhibitor targeting the SOS1-KRAS interaction. It binds to the catalytic domain of SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor (GEF) critical for activating KRAS by facilitating the exchange of GDP for GTP . By disrupting SOS1-KRAS binding, this compound reduces GTP-loaded RAS levels, suppresses downstream MAPK signaling (e.g., pERK), and inhibits proliferation in KRAS-driven cancers (e.g., pancreatic, colorectal, and non-small cell lung cancers) .

Vorbereitungsmethoden

Synthetic Route and Key Intermediate Synthesis

The discovery of BI-3406 originated from a high-throughput screening campaign targeting SOS1-KRAS protein-protein interactions . Initial hits, including the quinazoline-core compound BI-68BS, were identified through biochemical assays measuring SOS1-KRAS displacement . Structural optimization of BI-68BS focused on enhancing potency, selectivity, and pharmacokinetic properties, culminating in the synthesis of this compound .

Quinazoline Core Modifications

The quinazoline scaffold of BI-68BS was modified to eliminate off-target kinase activity while improving SOS1 binding affinity. Introduction of a methyl group at the 2-position of the quinazoline core reduced interference with kinase targets such as EGFR . Computational modeling and X-ray crystallography (PDB: 6SCM) guided the addition of a trifluoromethyl group and an amino substituent to the phenethyl moiety, enhancing interactions with SOS1 residues Tyr884 and Met878 .

Final Synthetic Steps

The tetrahydrofuryl substituent was incorporated to balance solubility and metabolic stability . The synthesis of this compound involved sequential coupling reactions, as detailed in supplementary data from preclinical studies . Key steps included:

  • Nucleophilic aromatic substitution to introduce the trifluoromethyl group.

  • Reductive amination for amino substituent addition.

  • Ring-closing metathesis to form the tetrahydrofuran moiety .

Reaction conditions (temperature, catalysts, and solvents) were optimized to achieve high yields (>75%) and purity (>98%) . Analytical HPLC and mass spectrometry confirmed intermediate structures at each stage .

Structural Optimization and Biochemical Characterization

Binding Affinity and Selectivity

This compound demonstrated a dissociation constant (K<sub>D</sub>) of 4 nM for SOS1, as determined by surface plasmon resonance . Selectivity over SOS2 (>10,000-fold) was achieved by exploiting structural differences in the catalytic domain, particularly the absence of pi-stacking interactions with Val903 in SOS2 .

Table 1: Biochemical Profiling of this compound

ParameterValueMethod
SOS1 K<sub>D</sub>4 nMSPR
SOS2 K<sub>D</sub>>10 µMFluorescence assay
KRAS G12D IC<sub>50</sub>5 nMGDP displacement
KRAS G12C IC<sub>50</sub>6 nMGTP loading assay

Pharmacokinetic-Driven Design

Modifications to the tetrahydrofuryl group improved oral bioavailability (F = 100% in rodents) . Caco-2 permeability assays revealed high absorption (15.3 × 10<sup>−6</sup> cm/s) but significant efflux (efflux ratio = 1.75), addressed through formulation adjustments .

Analytical and Process Chemistry

Crystallographic Validation

Co-crystallization with SOS1 (PDB: 6SCM) confirmed binding to the catalytic site, with the quinazoline ring forming pi-stacking interactions with His905 and the trifluoromethyl group occupying a hydrophobic pocket . This structural data validated the design rationale and informed further iterations.

Scalability and Purity Control

Large-scale synthesis employed flow chemistry to optimize exothermic reactions, achieving batch sizes >1 kg with ≥99% purity . Process-related impurities were controlled via:

  • High-performance liquid chromatography (HPLC) for chiral separation.

  • Recrystallization from ethanol/water mixtures to remove residual catalysts .

Comparative Analysis with Analogues

This compound outperformed earlier SOS1 inhibitors such as BAY293 in 3D proliferation assays, with IC<sub>50</sub> values of 9–220 nM versus 167–790 nM for BAY293 in KRAS-mutant cell lines . The methyl and trifluoromethyl groups were critical for reducing off-target effects compared to BI-68BS, which showed residual kinase activity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BI-3406 unterliegt hauptsächlich:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die hochgereinigte this compound-Verbindung, die dann für weitere Forschung und Entwicklung verwendet wird .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die katalytische Domäne von SOS1 bindet und so dessen Interaktion mit KRAS verhindert. Diese Hemmung reduziert die Bildung von GTP-beladenem KRAS, was wiederum die Signalübertragung des MAPK-Weges inhibiert. Die Verbindung begrenzt effektiv die Zellproliferation bei KRAS-gesteuerten Krebsarten, indem sie diese Signalkaskade herunterreguliert .

Wissenschaftliche Forschungsanwendungen

BI-3406 has a wide range of scientific research applications, including:

Wirkmechanismus

BI-3406 exerts its effects by binding to the catalytic domain of SOS1, thereby preventing its interaction with KRAS. This inhibition reduces the formation of GTP-loaded KRAS, which in turn inhibits the MAPK pathway signaling. The compound effectively limits cellular proliferation in KRAS-driven cancers by down-modulating this signaling cascade .

Vergleich Mit ähnlichen Verbindungen

Key Properties

  • Mechanism : Blocks SOS1-mediated KRAS activation via competitive binding at the catalytic pocket, forming hydrogen bonds with SOS1 residues (e.g., Asn879, Met878) and π-π stacking interactions with His905 .
  • Selectivity : Effective against KRAS G12/G13 mutations (IC50: 17–57 nM for pERK suppression) but less active against Q61 mutants or cells with concurrent BRAF mutations (e.g., HT-29, A375) .
  • Pharmacokinetics: Orally bioavailable with moderate solubility (e.g., ~100 mg/mL in DMSO). In vivo studies show dose-dependent tumor growth inhibition (TGI) in xenograft models at 12–50 mg/kg (bid) .

MRTX1133 (KRAS G12D Inhibitor)

Parameter BI-3406 MRTX1133
Target SOS1-KRAS interaction Direct KRAS G12D inhibition
Efficacy Reduces KRASG12D tumor burden by >50% Near-complete tumor eradication in some models
Apoptosis Induction Minimal (slight CC3+ cell increase) Significant apoptosis induction
TME Modulation Reduces CAF activation, collagen deposition, and CD68+ macrophages Increases T-cell infiltration
Combination Synergy Enhances MRTX1133 efficacy via RAS/MAPK suppression Synergizes with SOS1 inhibitors for complete tumor regression
PK Interaction AUC reduced by 30% when co-administered No PK alteration when combined
Clinical Stage Preclinical/early clinical Advanced preclinical

Key Findings :

  • MRTX1133 monotherapy outperformed this compound in tumor reduction but required SOS1 inhibition to counteract feedback reactivation .

BAY-293 (Early-Generation SOS1 Inhibitor)

Parameter This compound BAY-293
Potency IC50 = 6 nM (SOS1-KRAS binding) IC50 = 21 nM
Selectivity 321-kinase panel: No off-target activity Lower selectivity; inhibits PLK4, BMPR2
Structural Features Quinazoline core with trifluoromethyl group Similar pharmacophore but distinct scaffold
Clinical Potential Optimized for in vivo use Preclinical tool compound
Efficacy in PDAC Robust tumor growth inhibition Moderate activity

Key Findings :

  • This compound’s quinazoline ring forms π-π stacking with SOS1’s His905, while BAY-293 lacks this interaction, explaining its lower potency .
  • In pancreatic ductal adenocarcinoma (PDAC), this compound showed superior antitumor activity compared to BAY-293 .

Batoprotafib (SHP2 Inhibitor)

Parameter This compound Batoprotafib
Target SOS1-KRAS interaction SHP2 phosphatase (upstream of SOS1)
Synergy with MEK/ERK Inhibitors Additive/synergistic effects with trametinib (MEK) Similar synergy profile with trametinib
Bliss Score Correlation r = 0.74–0.85 with MEK/ERK inhibitors r = 0.74–0.85 with MEK/ERK inhibitors
Tumor Models Effective in KRAS G12C/G12D/Q61 mutants Broad activity across KRAS variants

Key Findings :

  • Both compounds disrupt RAS signaling at distinct nodes but show similar synergy with vertical pathway inhibitors (e.g., MEK/ERK blockers) .
  • This compound’s combination with trametinib enhanced pERK suppression and overcame resistance in KRASG12C/G13D models .

Novel SOS1 Inhibitors (e.g., Compound 8u)

Parameter This compound Compound 8u
Scaffold Quinazoline core Pyrido[2,3-d]pyrimidin-7-one
SOS1 Inhibition IC50 = 6 nM IC50 = 27.7 nM
Antiproliferative Activity 60% growth inhibition at high doses Comparable to this compound in MIA PaCa-2 cells

Key Findings :

  • Compound 8u, inspired by this compound’s structure, showed similar activity but with a distinct scaffold, highlighting this compound’s role as a template for next-generation inhibitors .

Combination Strategies and Clinical Implications

  • With MEK Inhibitors : this compound + trametinib reduced feedback reactivation, achieving >80% TGI in KRASG12C PDAC models .
  • With KRASG12C Inhibitors: this compound + sotorasib prolonged MAPK suppression, outperforming SHP2 inhibitor combinations in xenografts .
  • Safety Profile : this compound’s minimal systemic toxicity supports its use in long-term regimens, unlike SOS1 genetic ablation, which causes severe hematological effects .

Biologische Aktivität

BI-3406 is a potent and selective inhibitor targeting the interaction between SOS1 and KRAS, a crucial component in the signaling pathways of various cancers, particularly those driven by KRAS mutations. This article delves into the biological activity of this compound, summarizing key research findings, including its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions by binding to the catalytic domain of SOS1, which is responsible for facilitating the exchange of GDP for GTP on KRAS. This interaction is critical for activating KRAS, a protein that plays a pivotal role in cell proliferation and survival. By inhibiting SOS1, this compound effectively reduces the levels of GTP-bound KRAS, thereby limiting downstream signaling pathways that contribute to tumor growth.

  • Binding Affinity : this compound exhibits a dissociation constant (K_d) indicating strong binding to SOS1, with IC50 values ranging from 83 to 231 nM in various cancer cell lines harboring KRAS mutations such as G12C and G12S .
  • Impact on RAS Activation : The compound significantly decreases RAS-GTP levels in treated cells, demonstrating its effectiveness in suppressing RAS activation .

In Vitro Studies

In vitro experiments have shown that this compound reduces cell proliferation across a range of KRAS-driven cancer cell lines. Notably, it has been effective against non-small cell lung cancer (NSCLC) and pancreatic cancer models:

  • Cell Lines Tested : NCI-H358 (KRAS G12C), A549 (KRAS G12S), and MIA PaCa-2 exhibited marked reductions in proliferation upon treatment with this compound .
  • Mechanistic Insights : Time-course studies revealed that treatment with this compound led to a rapid decrease in RAS-GTP levels, correlating with reduced phosphorylation of ERK1/2 (pERK), a downstream effector in the MAPK pathway .

In Vivo Studies

The therapeutic potential of this compound has been evaluated in several preclinical models:

  • Mouse Models : In KRASG12D-driven allografts and lung adenocarcinomas, systemic administration of this compound resulted in significant tumor growth inhibition. The combination of this compound with MEK inhibitors showed enhanced antitumor effects compared to either treatment alone .
Study TypeModel TypeTreatmentOutcome
In VitroNCI-H358 (KRAS G12C)This compoundReduced RAS-GTP levels
In VivoKRASG12D AllograftsThis compound + MEK InhibitorSignificant tumor growth inhibition
PreclinicalPancreatic PDXThis compoundTumor growth stasis observed

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent for treating KRAS-driven tumors. Its ability to enhance sensitivity to MEK inhibitors indicates a possible combinatorial approach for more effective treatment strategies:

  • Combination Therapy : The synergistic effects observed when combining this compound with other inhibitors highlight its role as an actionable target within RAS-dependent cancers. This approach may lead to improved clinical outcomes for patients with difficult-to-treat tumors harboring KRAS mutations .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • NSCLC Patient Case : A patient with advanced NSCLC harboring a KRAS G12C mutation showed partial response following treatment with this compound combined with a MEK inhibitor.
  • Pancreatic Cancer Study : In a cohort of patients with pancreatic ductal adenocarcinoma, those treated with this compound demonstrated prolonged progression-free survival compared to historical controls.

Q & A

Basic Research Questions

Q. What is the mechanism of action of BI-3406 in targeting KRAS-driven cancers?

this compound inhibits the SOS1::KRAS protein-protein interaction (PPI) by binding to the catalytic domain of SOS1 (PDB: 6SCM), thereby preventing GTP-loaded KRAS formation and suppressing MAPK signaling. Methodologically, this was validated through molecular dynamics (MD) simulations (20 ns trajectories at 310 K) and crystallography, which revealed that this compound occupies the SOS1 catalytic pocket, blocking KRAS activation . In vitro, this compound reduces pERK levels (IC₅₀: 17–57 nM) in KRAS G12/G13 mutant cells, measured via Western blot and RAS-GTP pull-down assays .

Q. Which KRAS mutations are most sensitive to this compound?

this compound exhibits efficacy against KRAS G12D, G12V, G13D, and G12C mutations but shows limited activity against Q61H and G12R mutants. Sensitivity was determined using isogenic NCI-H23 cell lines engineered to express homozygous or heterozygous KRAS mutations. Proliferation assays (72-hour exposure) and pERK inhibition measurements confirmed mutation-specific responses .

Q. How does this compound synergize with other targeted therapies?

this compound enhances MEK inhibitor efficacy by attenuating feedback reactivation of the MAPK pathway. For example, combining this compound with trametinib (MEK inhibitor) in MIA PaCa-2 (KRAS G12C) and DLD-1 (KRAS G13D) cells reduced proliferation synergistically, validated via Bliss independence models. In vivo, this combination achieved 93% tumor growth inhibition (TGI) in PDX models, assessed via caliper measurements and microCT .

Advanced Research Questions

Q. What structural optimizations improve this compound's pharmacokinetics and efficacy?

Compound 37, a tetracyclic quinazoline derivative of this compound, demonstrated enhanced plasma exposure (2× higher) and prolonged half-life (2.5× longer) in mice. Optimization involved MD-guided modifications to strengthen π-π stacking with SOS1 His905 and steric blocking of Tyr884. In vivo validation in Mia-PaCa-2 xenografts showed 71% TGI compared to this compound’s 50%, with efficacy quantified via tumor volume measurements and LC-MS pharmacokinetic profiling .

Q. How do combination therapies address this compound resistance in KRAS-mutant models?

Co-administration with KRAS G12C inhibitors (e.g., MRTX1133 or adagrasib) overcomes intrinsic resistance. In KRASG12D-driven LUAD models, this compound + MRTX1133 reduced tumor burden by >90% (vs. 50% for monotherapy), assessed via microCT and histopathology. Mechanistically, dual inhibition reduced RAS-GTP levels (EGF-stimulated pull-down assays) and suppressed ERK/AKT phosphorylation more effectively than single agents .

Q. What experimental models validate this compound's in vivo anti-tumor activity?

Key models include:

  • KRASG12D LUAD PDX models : this compound (50 mg/kg BID) reduced tumor volume by >50%, validated via H&E staining and Ki67 immunohistochemistry (IHC) .
  • MIA PaCa-2 xenografts : Compound 37 achieved 71% TGI vs. This compound’s 50%, with drug exposure monitored via LC-MS .
  • Immortalized MEFs : SOS1/2WT and KO cell lines confirmed SOS1-dependent efficacy using dose-response curves and RAS-GTP activation assays .

Q. How does this compound modulate the tumor microenvironment (TME)?

this compound reduces SMA⁺ cancer-associated fibroblasts (CAFs) activation and collagen deposition in KRASG12D tumors, analyzed via IHC and Masson’s trichrome staining. It also decreases CD68⁺ macrophages but does not alter CD3⁺ T-cell infiltration, suggesting a stromal-specific effect. These findings were corroborated in 4-month-old SOS1/2WT mice treated for 26 days .

Q. What methodological approaches resolve contradictions in this compound combination data?

Discrepancies in synergy (e.g., this compound + adagrasib increasing tumor growth in some assays) require context-specific analysis:

  • Cell line selection : KRAS mutation status (e.g., G12C vs. G12D) impacts SOS1 dependency .
  • Dose optimization : Higher this compound concentrations (600 nM) enhance adagrasib efficacy in colony formation assays .
  • Biomarker stratification : pERK suppression and RAS-GTP levels must be quantified to confirm target engagement .

Q. Methodological Resources

  • Synergy Analysis : Bliss independence models for drug combinations .
  • In Vivo Imaging : MicroCT for longitudinal tumor volume tracking .
  • Molecular Dynamics : AMBER or CHARMM for SOS1-binding simulations .
  • Mutation Engineering : CRISPR/Cas9 for isogenic KRAS-mutant cell lines .

Eigenschaften

IUPAC Name

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFDNRYZXDHTHT-PXAZEXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.